2-Chloro-6-methylthiazolo[4,5-b]pyridine
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Overview
Description
2-Chloro-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-b]pyridines, which are known for their diverse pharmacological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-6-methylthiazolo[4,5-b]pyridine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with various receptor targets, leading to a range of physiological responses .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been associated with a broad spectrum of pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
This compound is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to exhibit a range of activities including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These effects suggest that this compound could have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through a two-stage process, resulting in the formation of the desired thiazolo[4,5-b]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylthiazolo[5,4-b]pyridine: Another thiazolo[4,5-b]pyridine derivative with similar structural features.
Thiazolo[4,5-b]pyridine Derivatives: A broad class of compounds with varying substituents on the thiazole and pyridine rings.
Uniqueness
2-Chloro-6-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYPIFHJXTXKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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